2-methoxybenzalacetone

Overview

Description

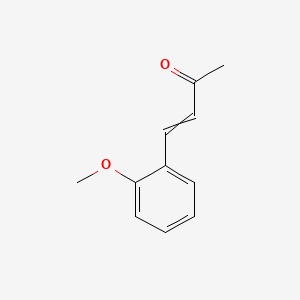

2-Methoxybenzalacetone (IUPAC: 3-(2-methoxyphenyl)prop-2-en-1-one) is a chalcone derivative synthesized via base-catalyzed Claisen-Schmidt condensation, typically involving 2-methoxybenzaldehyde and acetone. Chalcones, characterized by their α,β-unsaturated ketone structure, are studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybenzalacetone can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxybenzalacetone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-methoxybenzalacetone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxybenzalacetone involves its interaction with specific molecular targets and pathways. The enone group is highly reactive and can form covalent bonds with nucleophiles, such as proteins and enzymes. This reactivity underlies its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Dibenzalacetone (C${17}$H${14}$O)

- Synthesis : Produced from two equivalents of benzaldehyde and one equivalent of acetone under basic conditions .

- Key Differences : Dibenzalacetone lacks methoxy substituents, resulting in reduced electron-donating effects compared to 2-methoxybenzalacetone. This impacts reactivity in nucleophilic additions and photochemical stability.

5-Acetyl-2-methoxybenzaldehyde (C${10}$H${10}$O$_3$)

- Structure : Features an acetyl group at the 5-position and a methoxy group at the 2-position on the benzene ring.

2-[(2-Methoxyphenoxy)methyl]oxirane (C${10}$H${12}$O$_3$)

- Pharmaceutical Relevance : Listed as a USP-related compound, indicating utility in drug impurity profiling or synthesis .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxybenzalacetone in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions between methoxy-substituted aromatic aldehydes and ketones. For example, derivatives like 2-methoxybenzamide are synthesized by reacting 2-methoxybenzoic acid with ammonia or amines using dehydrating agents (e.g., thionyl chloride) under reflux . Similar protocols can be adapted for this compound by substituting appropriate precursors. Ensure stoichiometric control and purity validation via techniques like NMR or HPLC.

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for structurally related methoxy aromatic compounds:

- Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent moisture absorption and oxidation .

- Handling : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid skin contact and inhalation by working in fume hoods .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed facilities .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity and detect impurities .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity.

- Crystallography : Single-crystal X-ray diffraction (as in related benzamide derivatives) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the potential bioactivity of this compound against neurodegenerative diseases?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase or β-secretase) using fluorometric or colorimetric assays. Compare IC₅₀ values with established inhibitors .

- Cell Models : Use neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects under oxidative stress. Quantify viability via MTT assays .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with varying substituents to identify critical functional groups .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Replicate measurements using multiple techniques (e.g., melting point via DSC and traditional capillary methods) .

- Reference Standards : Compare data against NIST-certified references or interlaboratory collaborations .

- Meta-Analysis : Apply statistical tools to identify outliers and systematic errors, as demonstrated in reliability frameworks for empirical contradictions .

Q. What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities?

- Methodological Answer :

- Reaction Optimization : Use flow chemistry or catalytic systems (e.g., Lewis acids) to enhance yield and reduce side reactions .

- Purification : Transition from column chromatography to recrystallization or fractional distillation for cost-effective bulk purification.

- Safety : Implement temperature-controlled reactors and inert atmospheres to mitigate exothermic risks during scaling .

Q. How should researchers approach environmental risk assessment for this compound given the lack of ecotoxicological data?

- Methodological Answer :

- Tiered Testing : Conduct OECD guideline tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) as preliminary screens .

- Degradation Studies : Use UV-Vis spectroscopy to monitor photolytic degradation under simulated environmental conditions .

- Computational Models : Predict bioaccumulation potential (log P) and persistence via QSAR tools like EPI Suite .

Q. What methodologies are most effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases) .

- Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to alter reactivity and solubility .

- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, membrane permeability) using in vitro assays .

Q. Tables

Table 1 : Key Safety Protocols for Handling this compound (Adapted from )

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, chemical-resistant lab coat, safety goggles |

| Ventilation | Fume hood with ≥0.5 m/s airflow |

| Spill Management | Inert absorbents (sand, vermiculite); avoid water to prevent environmental release |

| Waste Disposal | Incineration via licensed hazardous waste facilities |

Table 2 : Analytical Techniques for Characterization (Adapted from )

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC (C18 column) | Purity assessment, impurity profiling | 0.1% w/w |

| ¹H NMR (400 MHz, CDCl₃) | Structural confirmation of methoxy and ketone groups | 1–5 mg sample |

| X-ray Crystallography | Absolute configuration determination | Single crystal (~0.1 mm³) |

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |

InChI Key |

BTSZEPMWUWYLCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.